N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide
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Overview
Description
N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide, also known as HDMF, is a chemical compound that has gained attention in the scientific community due to its potential uses in various fields. HDMF is a furan derivative that has been synthesized using different methods, and it has been found to possess interesting biochemical and physiological effects. In
Scientific Research Applications
N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has been extensively studied for its potential applications in different fields. In the pharmaceutical industry, N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has been found to possess anti-inflammatory properties, and it has been suggested as a potential drug candidate for the treatment of inflammatory diseases. N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has also been studied for its antitumor activity, and it has been found to inhibit the growth of cancer cells in vitro. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has been investigated for its antioxidant properties, and it has been shown to scavenge free radicals in vitro.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide is not fully understood, but it has been suggested that it exerts its effects through the modulation of different signaling pathways. For example, N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has been found to possess interesting biochemical and physiological effects. In vitro studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has also been shown to inhibit the activation of macrophages and neutrophils, two types of immune cells that play a key role in the regulation of inflammation. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize, and it can be purified using column chromatography. N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide is also stable under normal laboratory conditions, and it has a long shelf life. However, N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has some limitations as well. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide. One area of research is the development of N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide, which could provide insights into the regulation of inflammation and cancer. In addition, the development of new synthesis methods for N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide could lead to improved yields and purity. Finally, the investigation of the toxicity of N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide in vivo could provide important information for the development of N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide-based drugs.
Synthesis Methods
N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide can be synthesized using different methods, but the most common one involves the reaction between 2,4-dimethyl phenol and furfurylamine in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide obtained from this method is around 70%.
properties
IUPAC Name |
N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-6-10(11(15)7-9(8)2)14-13(16)12-4-3-5-17-12/h3-7,15H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLKKIDXIOTCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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